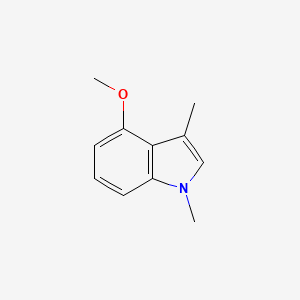
1-Ethyl-2-(trifluoromethyl)benzimidazole
Overview
Description
1-Ethyl-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry .
Mechanism of Action
Target of Action
1-Ethyl-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Mode of Action
For example, some benzimidazoles act as inhibitors for certain enzymes, while others may interact with cellular structures or metabolic pathways .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzimidazole derivatives are known to exert various molecular and cellular effects, depending on their specific biological activity .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2-(trifluoromethyl)benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular function, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Additionally, the compound may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(trifluoromethyl)benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with trifluoroacetic acid under mild conditions . Another method includes the reaction of N-(2-halophenyl)trifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and N,N,N’,N’-tetramethylethylenediamine .
Industrial Production Methods: Industrial production often employs a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. This method is efficient, with short reaction times and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: Using sodium metabisulphite as an oxidizing agent.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a solvent mixture.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces benzimidazole derivatives with various substituents.
Reduction: Yields reduced benzimidazole compounds.
Substitution: Forms substituted benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-2-(trifluoromethyl)benzimidazole has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzimidazole
- 2-(2,2,2-Trifluoroethyl)benzimidazole
- 5,6-Dichloro-1H-benzoimidazol-2-yl
Uniqueness: 1-Ethyl-2-(trifluoromethyl)benzimidazole stands out due to its unique combination of the ethyl and trifluoromethyl groups, which enhance its lipophilicity, metabolic stability, and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-ethyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-2-15-8-6-4-3-5-7(8)14-9(15)10(11,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUPVZIOJQDMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


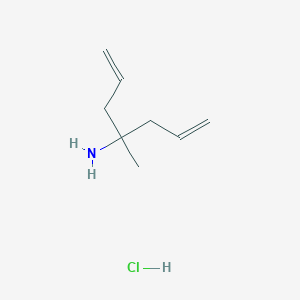
![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)


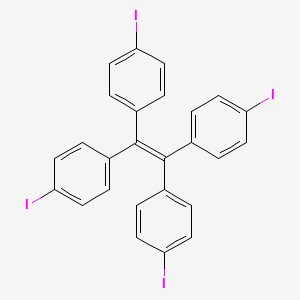

![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)
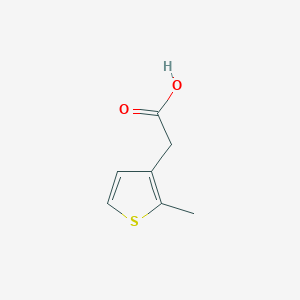
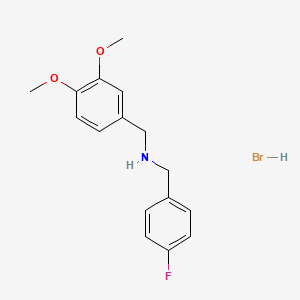
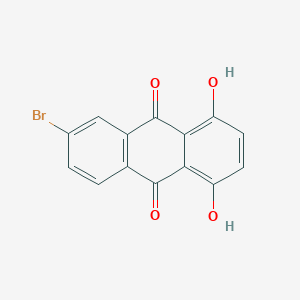
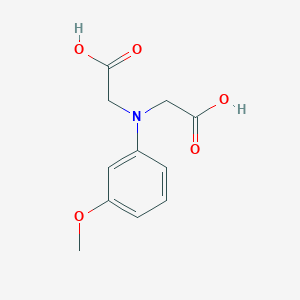

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)
